Ald-benzyl-amide-PEG3-propargyl

Description

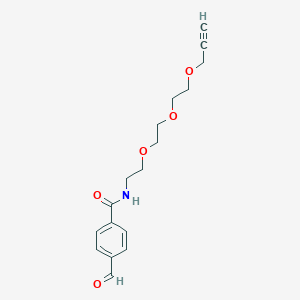

Ald-Benzyl-Amide-PEG3-Propargyl (CAS: AP10111) is a multifunctional compound widely used in drug delivery, bioconjugation, and chemical biology. Structurally, it features a benzyl amide group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This design combines hydrophilicity (via PEG) with reactivity (via propargyl for click chemistry) and stability (via benzyl amide). Its molecular weight is 319.35 g/mol, with a purity ≥95% .

Properties

IUPAC Name |

4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCUJQUKYIOADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction.

Substitution Reactions: The propargylic unit can undergo nucleophilic substitution reactions, often catalyzed by Lewis acids or transition metals.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Lewis Acids: Such as BF3·Et2O, used in propargylic substitution reactions.

Major Products Formed

Triazoles: Formed from CuAAC reactions.

Substituted Propargyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ald-benzyl-amide-PEG3-propargyl has a wide range of applications in scientific research:

Bioconjugation: The alkyne group serves as a versatile handle for attaching biomolecules like antibodies, peptides, and small molecules.

Drug Delivery: Used in the development of PEGylated liposomes and nanoparticles for targeted drug delivery.

PEGylation: Enhances the solubility, stability, and circulation time of drugs and proteins.

Mechanism of Action

The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

Reactivity and Stability

- This compound :

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the benzyl amide provides hydrolytic stability compared to esters. This stability makes it suitable for long-term storage and aqueous applications . - Propargyl-PEG3-NHS Ester :

The NHS ester reacts rapidly with primary amines (e.g., lysine residues) but is prone to hydrolysis, requiring anhydrous storage . - Propargyl-PEG3-Acid :

Requires carbodiimide activation (e.g., EDC/NHS) for conjugation, adding steps compared to "click-ready" propargyl derivatives .

PEG Chain Length and Solubility

- Shorter PEG Chains (PEG3) :

this compound balances solubility and steric effects, ideal for small-molecule conjugates where longer PEGs might hinder target binding . - Longer PEG Chains (PEG4–PEG13) : Compounds like Ald-Benzyl-PEG4-Propargyl (292.33 g/mol) or Propargyl-PEG13-Acid (CAS: 1421676-62-1) enhance solubility and prolong circulation time in vivo but may reduce cellular uptake efficiency due to increased size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.